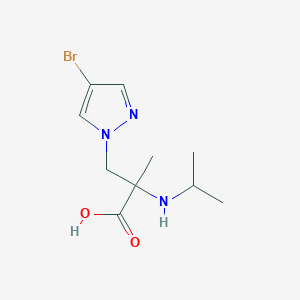
3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom attached to the pyrazole ring, an isopropylamino group, and a methylpropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of a pyrazole derivative followed by the introduction of the isopropylamino group and the methylpropanoic acid moiety. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The subsequent steps may require the use of protecting groups and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
化学反应分析
Types of Reactions
3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play a crucial role in its binding affinity and selectivity towards target proteins or enzymes. The isopropylamino group may enhance its solubility and bioavailability. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(4-Bromo-1H-pyrazol-1-yl)propanamide
- 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine hydrochloride
- 3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid
Uniqueness
Compared to similar compounds, 3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid is unique due to the presence of the isopropylamino group and the methylpropanoic acid moiety
属性
分子式 |
C10H16BrN3O2 |
|---|---|
分子量 |
290.16 g/mol |
IUPAC 名称 |
3-(4-bromopyrazol-1-yl)-2-methyl-2-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C10H16BrN3O2/c1-7(2)13-10(3,9(15)16)6-14-5-8(11)4-12-14/h4-5,7,13H,6H2,1-3H3,(H,15,16) |
InChI 键 |
VNHBWXDBLPJAHI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(C)(CN1C=C(C=N1)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride](/img/structure/B13558729.png)
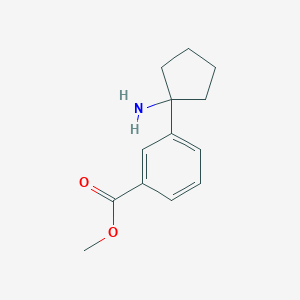
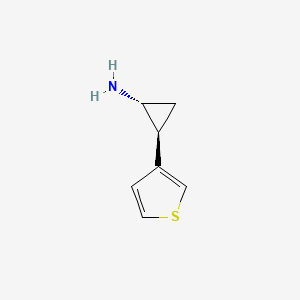
![2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13558743.png)
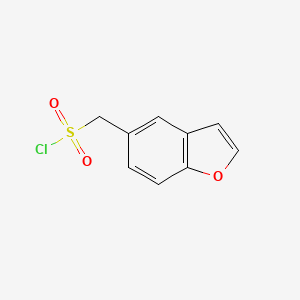
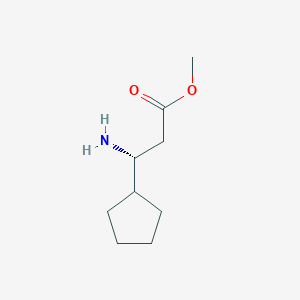
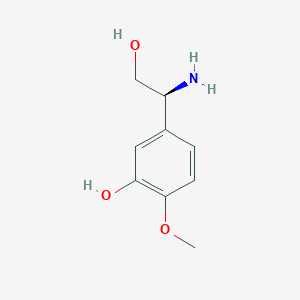
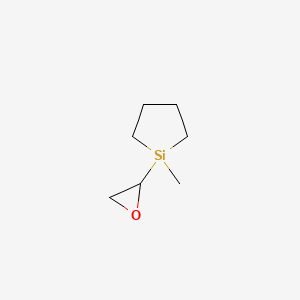
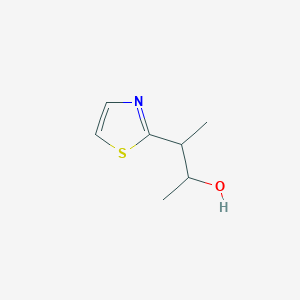
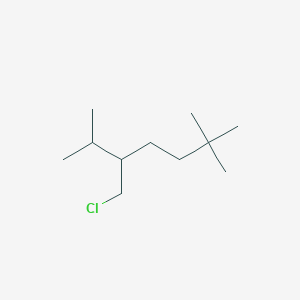
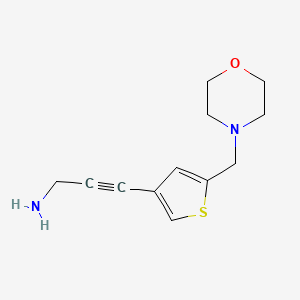
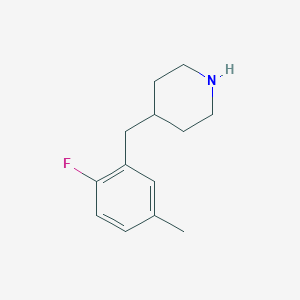
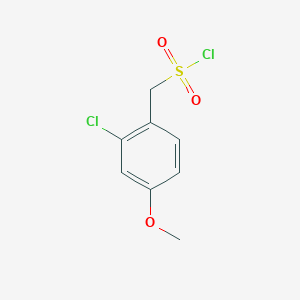
![2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride](/img/structure/B13558783.png)
